3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Description
Scientific Research Applications
Fungicidal Applications
Oxazolidinone derivatives, such as Famoxadone, have been identified as effective agricultural fungicides, demonstrating excellent control over various plant pathogens. Their development was guided by structure-activity relationships and analog synthesis programs to optimize fungicidal activity (Sternberg et al., 2001).
Antimicrobial Activity
Substituted oxazolidinones have been evaluated for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modification of these compounds, such as the introduction of a fluorine atom or specific substituent groups, significantly enhances their antibacterial effectiveness (Kuramoto et al., 2003; Genin et al., 2000).
Synthesis Methodologies
Research has focused on developing efficient synthesis routes for oxazolidine-2,4-diones and their derivatives. These methodologies include novel approaches to ring construction and functionalization, aiming to access various substituted oxazolidinones with potential biological activity (Merino et al., 2010; Kurz & Widyan, 2005).
Anticancer Potential
Oxazolidinone derivatives have been screened for their in vitro cytotoxicity against various human tumor cell lines. Some compounds have demonstrated significant growth inhibition against specific cancer cell types, suggesting their potential as leads for anticancer drug development (Penthala et al., 2011).
properties
IUPAC Name |
3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-2-3-11(6-13(10)17)4-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2-3,6,12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQYZQYJQGVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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